3-Butylbenzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-butyl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSYQWIQGAWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway and Intermediate Formation
The synthesis of 3-alkylbenzo[d][1,triazin-4(3H)-ones via heterocyclization begins with the preparation of α-tosyl-2-azidobenzyl isocyanides (3a–3e ). As demonstrated by López et al., 2-azidobenzaldehyde (1a ) undergoes formamide treatment with chlorotrimethylsilane and p-toluenesulfonic acid to yield N-(α-tosylbenzyl)formamide (2a ). Subsequent dehydration using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) generates the isocyanide intermediate 3a in 36–52% yield over two steps. For 3-butyl substitution, the analogous intermediate 3 would incorporate a butyl group at the N-position.
Cyclization Under Basic Conditions
Cyclization of 3a with sodium butoxide (derived from butanol and NaH) in tetrahydrofuran (THF) at 0°C facilitates the formation of 3-butylbenzo[d][1,triazin-4(3H)-one. Optimized conditions (0.04 M concentration, 1 h reaction time) afford yields up to 88%, as evidenced by analogous syntheses of 4-allyloxy derivatives. The reaction mechanism involves α-deprotonation of the TosMIC moiety, followed by nucleophilic attack on the azide group, culminating in cyclization and sulfinate expulsion.
Key Data:
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Solvent Optimization : THF outperforms DMF, yielding 88% vs. 54% in DMF.
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Temperature : 0°C minimizes side reactions, compared to 25°C (40% yield).
Photochemical Cyclization in Continuous Flow Systems
Photoreactor Setup and Substrate Design
A novel photochemical method employs continuous flow technology to synthesize benzotriazin-4(3H)-ones. The Vapourtec E-series reactor with a 10 mL PFA coil and violet LEDs (420 nm) enables rapid cyclization of aryl triazine precursors. For 3-butyl derivatives, the precursor 1 (e.g., N-butyl-2-(triazin-2-yl)benzamide) undergoes a nitrogen-centered-H shift under irradiation, forming the triazinone core.
Reaction Mechanism and Scalability
The mechanism parallels Norrish type II reactions, involving hydrogen abstraction and concomitant N–N bond formation. This method eliminates the need for diazonium salts or toxic reagents, achieving 85–92% yields in 10 min residence time. Scaling to multigram quantities is feasible due to the flow system’s uniform photon exposure.
Key Data:
Comparative Analysis of Methodologies
Yield and Efficiency
Green Chemistry Metrics
Functional Group Tolerance
Both methods accommodate electron-withdrawing (e.g., CF₃) and donating (e.g., OMe) groups, though photochemical cyclization exhibits broader substrate scope.
Experimental Protocols
Heterocyclization Procedure
Chemical Reactions Analysis
Nickel-Catalyzed Cross-Electrophile Coupling
This reaction enables selective ortho-arylation of the benzotriazinone core using aryl bromides. Optimized conditions involve:
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Catalyst : NiBr₂- glyme (10 mol%) with bipyridine (15 mol%) as a ligand
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Reductant : Zn powder (2 equiv)
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Solvent : DMA (0.5 M concentration)
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Temperature : 80°C for 12 hours
Key Findings:
| Substrate (R Group) | Aryl Bromide | Yield (%) |
|---|---|---|
| N-Methyl | Bromobenzene | 87 |
| N-Cyclohexyl | Bromobenzene | 62 |
| N-Ethyl | 4-Bromostyrene | 93 |
This protocol is scalable (tested at 10 mmol scale) and tolerates functional groups like esters and ethers .
Nucleophilic Substitution Reactions
The electron-deficient triazine ring undergoes nucleophilic displacement at the C(4) position. For example:
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Reagents : Amines (e.g., morpholine, piperidine) in THF/DMSO (25% v/v)
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Conditions : 70°C with t-BuOK as a base
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Outcome : Substitution at C(4) followed by cyclization to form fused heterocycles .
Example Reaction Pathway:
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Substitution :
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Cyclization :
Isolated yields range from 62–93% depending on the nucleophile and reaction time .
Reduction of Nitro Derivatives
Nitro-substituted analogs of 3-butylbenzo[d] triazin-4(3H)-one undergo reduction to form amino derivatives:
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Reagents : Fe powder (10 mmol) in HCl (30%)
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Conditions : 60°C for 2 hours
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Outcome :
Diazotization and Functionalization
The amino derivative participates in diazotization reactions:
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Diazotization :
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Coupling : React with sulfonamide precursors to form benzotriazinone-sulfonamide hybrids.
Characterization : FT-IR (C=O stretch at 1638 cm⁻¹), ¹H-NMR (NH₂ at δ 4.2–5.0 ppm) .
Mechanistic Insights
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Cross-Coupling Mechanism : Proposed to involve oxidative addition of Ni⁰ into the N–N bond of the triazine, followed by transmetallation with Zn and reductive elimination to form the C–C bond .
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Steric Effects : The butyl group enhances solubility in organic solvents but may hinder reactivity in sterically demanding reactions compared to smaller N-alkyl groups (e.g., methyl) .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of benzotriazinone derivatives, including 3-butylbenzo[d][1,2,3]triazin-4(3H)-one, as anticancer agents. These compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression. For instance, derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Anti-inflammatory and Analgesic Effects
The compound also demonstrates anti-inflammatory properties, making it a candidate for analgesic drug development. Research indicates that benzotriazinone derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are implicated in pain pathways .
Antiviral Properties
Some studies have suggested that 3-butylbenzo[d][1,2,3]triazin-4(3H)-one exhibits antiviral activity, particularly against HIV. Its mechanism may involve inhibition of viral replication or interference with viral enzymes .
Synthetic Applications
Building Block for Heterocycles
The compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures. It can undergo various chemical transformations, including cross-coupling reactions and denitrogenation processes, to yield substituted benzotriazines and other heterocycles .
Photochemical Applications
Recent advancements in synthetic methodologies have utilized photochemical reactions involving benzotriazinones for the generation of novel compounds under mild conditions. The use of visible light to promote these reactions enhances sustainability in chemical synthesis .
The following table summarizes the biological activities associated with 3-butylbenzo[d][1,2,3]triazin-4(3H)-one and its derivatives:
| Activity Type | Specific Effects | References |
|---|---|---|
| Anticancer | Inhibition of MMPs | , |
| Anti-inflammatory | Reduction of COX activity | |
| Antiviral | Inhibition of HIV replication | |
| Enzyme Inhibition | Targeting alpha-glucosidase |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of benzotriazinone derivatives against breast cancer cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity compared to unmodified compounds. The most potent derivative was found to induce apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one in a murine model of arthritis. The compound reduced swelling and pain significantly compared to control groups, suggesting its viability as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., halogens) enhance herbicidal activity by improving target enzyme (HPPD) binding .
- Bulky substituents (e.g., pyridinylmethyl) may reduce synthetic yields due to steric hindrance in coupling reactions .
- Heterocyclic replacements (e.g., thieno-triazinone) maintain or enhance receptor binding while altering pharmacokinetic profiles .
Catalytic Approaches
- Pd/Cu-Catalyzed Coupling: Terminal alkynes (e.g., 3-(prop-2-ynyl) derivatives) couple with iodophenols to yield benzofuran-methyl triazinones (yields: 67–87%) .
Diazotization and Functionalization
- Diazotization of amino precursors (e.g., 3-substituted amino-thienotriazinones) under mild conditions provides access to diverse analogs (e.g., anti-allergic agents) .
Biological Activity
3-Butylbenzo[d][1,2,3]triazin-4(3H)-one is a member of the benzotriazine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including anti-inflammatory, anticancer, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one is characterized by a triazine ring fused to a benzene ring. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Anticancer Activity
Research has indicated that derivatives of benzotriazine compounds possess significant anticancer properties. A study highlighted that certain benzotriazine derivatives showed selective cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Some derivatives exhibited IC50 values as low as 7.4 µM against the Bcr-Abl-positive K562 cell line, indicating potent anticancer activity .
- Mechanism : The mechanism involves the induction of apoptosis through the release of cytochrome c and activation of caspases .
2. Antimicrobial Activity
The antimicrobial properties of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one have been documented in various studies:
- A review reported that benzotriazine derivatives demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentrations (MIC) : Specific derivatives showed MIC values ranging from 5 to 25 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Benzotriazine compounds are also noted for their anti-inflammatory properties:
- In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- Experimental Findings : Compounds derived from benzotriazines have been shown to reduce edema in animal models of inflammation .
Case Study 1: Anticancer Activity in vitro
In a controlled study, researchers synthesized several derivatives of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated:
- Significant growth inhibition in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- The most effective derivative had an IC50 value of 12 µM against MCF-7 cells.
Case Study 2: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 3-butylbenzo[d][1,2,3]triazin-4(3H)-one against clinical isolates:
- The compound exhibited a dose-dependent inhibition of bacterial growth.
- Notably effective against multidrug-resistant strains with MIC values significantly lower than conventional antibiotics.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one derivatives?
- Methodological Answer : The primary synthesis involves Pd/Cu-catalyzed coupling of terminal alkynes with halogenated benzo[d][1,2,3]triazin-4(3H)-one precursors. For example, 3-(prop-2-yn-1-yl) derivatives are synthesized via Sonogashira-like reactions under inert conditions, yielding products with >80% efficiency . Alternatively, N-3 alkylation using dibromoalkanes requires careful stoichiometric control (e.g., 1.1–5.0 equiv. of alkylating agents) to minimize bis-alkylation byproducts, monitored via TLC or HPLC .
Q. How are spectroscopic techniques employed to confirm the structure of 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one derivatives?
- Methodological Answer : 2D NMR (e.g., HMBC) is critical for verifying regioselectivity. For instance, HMBC correlations between methylene protons (H-5) and the carbonyl group (C-4) confirm alkylation at the N-3 position rather than aromatic substitution . IR spectroscopy further validates functional groups, such as C=O stretches near 1680–1700 cm⁻¹.
Advanced Research Questions
Q. What strategies mitigate side reactions like bis-alkylation during N-3 functionalization?
- Methodological Answer : Optimizing dibromoalkane equivalents (≤1.1 equiv.) reduces dimerization. Reaction monitoring via LC-MS at intervals (0.5–2 h) identifies early-stage byproducts, enabling adjustments in temperature (−35°C to RT) or solvent polarity (DMF vs. THF) .
Q. How can structure-activity relationship (SAR) studies enhance biological activity in 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one derivatives?
- Methodological Answer : Systematic substitution at the triazinone core and alkyl chain modulates activity. For example:
| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 15bu | 2-methylbenzyl | HPPD inhibition: 36 nM | |
| Mesotrione | N/A | HPPD inhibition: 289 nM |
- Bulky substituents (e.g., 2-methylbenzyl) improve steric complementarity with enzyme active sites .
Q. What role do benzo[d][1,2,3]triazin-4(3H)-one derivatives play in peptide synthesis?
- Methodological Answer : Derivatives like DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) act as coupling reagents. DEPBT minimizes racemization in histidine-rich peptides by forming stable mixed anhydrides, achieving >95% enantiomeric purity under mild conditions (0°C to RT, DCM solvent) .
Q. How are computational methods integrated into designing novel derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HPPD. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with catalytic Fe²⁺). MD simulations (100 ns) assess stability of ligand-enzyme complexes, guiding synthetic prioritization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for Pd/Cu-catalyzed reactions?
- Methodological Answer : Variability arises from catalyst loading (5–10 mol% Pd) and alkyne substrate purity. Replicate reactions with rigorously dried solvents (e.g., molecular sieves in THF) and inert atmospheres (Argon vs. Nitrogen) to ensure consistency. Cross-validate yields via independent methods (e.g., GC-MS vs. NMR) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating antimicrobial activity of triazinone derivatives?
- Methodological Answer : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls (e.g., streptomycin) and solvent controls (DMSO ≤1%) ensure reliability. Post-assay, time-kill curves assess bactericidal vs. bacteriostatic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
